molecular formula C27H30N2OS B2689186 N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 850916-59-5

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide

Cat. No.: B2689186
CAS No.: 850916-59-5
M. Wt: 430.61
InChI Key: HCAMQWVYAQYVKQ-UHFFFAOYSA-N
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Description

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that features an indole moiety, a sulfanyl group, and an adamantane structure. The indole moiety is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The adamantane structure is a diamondoid, which imparts unique physical and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide involves its interaction with various molecular targets:

Properties

IUPAC Name

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2OS/c30-26(27-15-18-12-19(16-27)14-20(13-18)17-27)28-10-11-31-25-22-8-4-5-9-23(22)29-24(25)21-6-2-1-3-7-21/h1-9,18-20,29H,10-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAMQWVYAQYVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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